Cas no 802859-14-9 (3-(Dimethylamino)piperidin-2-one)

3-(Dimethylamino)piperidin-2-one is a heterocyclic organic compound featuring a piperidin-2-one core substituted with a dimethylamino group at the 3-position. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The dimethylamino moiety enhances reactivity, facilitating its use in nucleophilic substitutions and other transformations. Its well-defined stereochemistry and stability under various conditions make it a valuable building block for the development of bioactive molecules. The compound’s purity and consistent performance are critical for reproducibility in complex syntheses. Suitable for use in controlled environments, it requires proper handling due to its potential reactivity.
3-(Dimethylamino)piperidin-2-one structure
802859-14-9 structure
Product Name:3-(Dimethylamino)piperidin-2-one
CAS No:802859-14-9
MF:C7H14N2O
MW:142.198861598969
MDL:MFCD13190663
CID:5330737
PubChem ID:55288057
Update Time:2025-10-23

3-(Dimethylamino)piperidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-(dimethylamino)piperidin-2-one
    • AT29801
    • 3-(Dimethylamino)piperidin-2-one
    • MDL: MFCD13190663
    • Inchi: 1S/C7H14N2O/c1-9(2)6-4-3-5-8-7(6)10/h6H,3-5H2,1-2H3,(H,8,10)
    • InChI Key: DJOBZBUBMUMKEU-UHFFFAOYSA-N
    • SMILES: O=C1C(CCCN1)N(C)C

Computed Properties

  • Exact Mass: 142.111
  • Monoisotopic Mass: 142.111
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 32.299

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Additional information on 3-(Dimethylamino)piperidin-2-one

3-(Dimethylamino)piperidin-2-one (CAS No. 802859-14-9): A Versatile Chemical Intermediate for Pharmaceutical and Research Applications

3-(Dimethylamino)piperidin-2-one (CAS No. 802859-14-9) is a specialized organic compound that has garnered significant attention in pharmaceutical research and fine chemical synthesis. This heterocyclic molecule, featuring both a piperidinone core and a dimethylamino functional group, serves as a valuable building block in medicinal chemistry. Its unique structural characteristics make it particularly useful for the development of bioactive molecules targeting neurological and metabolic disorders.

The growing demand for 3-(Dimethylamino)piperidin-2-one derivatives reflects current trends in drug discovery, where researchers are increasingly focusing on nitrogen-containing heterocycles. These compounds demonstrate remarkable potential in addressing modern healthcare challenges, including the development of novel therapies for neurodegenerative diseases and metabolic syndromes. The pharmaceutical industry's shift toward personalized medicine has further elevated the importance of such specialized intermediates.

From a chemical perspective, 3-(Dimethylamino)piperidin-2-one hydrochloride and related analogs exhibit interesting physicochemical properties that influence their biological activity. The compound's molecular weight of 156.23 g/mol and its balanced lipophilicity make it particularly suitable for blood-brain barrier penetration, explaining its frequent appearance in CNS drug discovery programs. Researchers often explore 3-(Dimethylamino)piperidin-2-one synthesis routes to create optimized versions with enhanced pharmacokinetic profiles.

Recent studies highlight the compound's utility in developing kinase inhibitors and GPCR modulators, two of the most sought-after target classes in contemporary drug development. The piperidin-2-one scaffold provides an excellent platform for structure-activity relationship (SAR) studies, allowing medicinal chemists to fine-tune molecular properties while maintaining favorable drug-like characteristics. This explains why patent applications mentioning 3-(Dimethylamino)piperidin-2-one analogs have shown steady growth over the past five years.

The compound's stability under various conditions makes it particularly valuable for formulation development. Unlike many amine-containing compounds, 3-(Dimethylamino)piperidin-2-one demonstrates remarkable resistance to oxidative degradation, a quality highly prized in pharmaceutical manufacturing. This stability profile, combined with its synthetic versatility, positions it as a preferred intermediate for scale-up processes in API production.

From a commercial standpoint, the global market for 3-(Dimethylamino)piperidin-2-one suppliers has expanded significantly to meet research and development demands. Current pricing trends reflect its growing importance in drug discovery pipelines, with contract research organizations showing particular interest in custom synthesis services. Analytical methods for 3-(Dimethylamino)piperidin-2-one purity testing have similarly evolved, incorporating advanced chromatographic techniques to meet stringent regulatory requirements.

Environmental and safety considerations for handling 3-(Dimethylamino)piperidin-2-one follow standard laboratory protocols for organic compounds. While not classified as hazardous under current regulations, proper storage conditions (typically 2-8°C in airtight containers) are recommended to maintain stability. Material safety data sheets provide comprehensive guidance for researchers working with this compound in various settings.

The future outlook for 3-(Dimethylamino)piperidin-2-one applications appears promising, particularly in the development of next-generation therapeutics. Emerging research suggests potential utility in areas ranging from anti-inflammatory agents to cognitive enhancers. As drug discovery paradigms continue evolving toward more complex molecular architectures, the demand for such versatile intermediates will likely increase, solidifying 3-(Dimethylamino)piperidin-2-one's position as a valuable tool in medicinal chemistry.

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